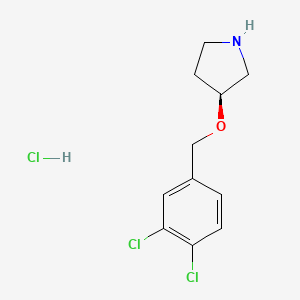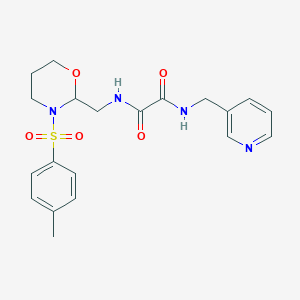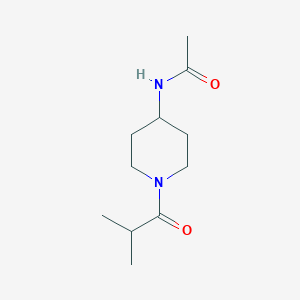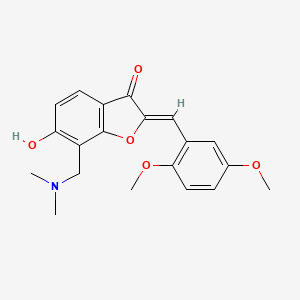![molecular formula C13H28ClN3O2 B3008272 N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride CAS No. 2171710-52-2](/img/structure/B3008272.png)
N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. The tert-butylamino and ethylamino groups suggest that this compound may have some biological activity, as many drugs and biologically active molecules contain similar structures .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a central carbon atom double-bonded to an oxygen atom (forming a carbonyl group), and single-bonded to a nitrogen atom. This nitrogen atom would be connected to a tert-butyl group, an ethyl group, and a 2-methylpropanamide group .Chemical Reactions Analysis
As an amide, this compound would likely undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. As an amide, it would likely have a relatively high boiling point due to the ability to form hydrogen bonds .Scientific Research Applications
Pharmacological Research
N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride has been explored in pharmacological research for its potential as a beta-blocker. Studies have investigated its synthesis and analytical characterization, particularly focusing on its physico-chemical properties and pharmacokinetic behavior. These studies contribute to understanding its potential as a beta-adrenergic receptor antagonist, a property shared with drugs like esmolol and flestolol (Tengler et al., 2013).
Organic Chemistry and Synthesis
The compound has been a subject of interest in organic chemistry, particularly in the synthesis of chiral monomers and other complex molecules. For example, it has been used as a building block in the synthesis of chiral monomer precursors for polyamides, demonstrating its utility in creating novel materials with potential pharmaceutical applications (Gómez et al., 2003).
Antiviral Research
In the field of antiviral research, derivatives of this compound have been studied as inhibitors of the SARS-CoV 3CL protease. This research is significant for the development of treatments against coronaviruses, highlighting the compound's role in the discovery of noncovalent small molecule inhibitors (Jacobs et al., 2013).
Environmental Chemistry
In environmental chemistry, the compound has been studied for its behavior and degradation in aquatic environments. Research on similar compounds, such as terbutryn, which shares structural elements with this compound, provides insights into the environmental impact and fate of these chemicals in natural water bodies (Muir et al., 1981).
Inorganic Chemistry
The compound has also found applications in inorganic chemistry, particularly in the synthesis of platinum(II) complexes. These studies contribute to the understanding of coordination chemistry and the design of new metal complexes with potential applications in catalysis and material science (Castellano et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2.ClH/c1-7-14-8-9(2)11(17)15-10(3)12(18)16-13(4,5)6;/h9-10,14H,7-8H2,1-6H3,(H,15,17)(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUAYKQSJUUAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C(=O)NC(C)C(=O)NC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3008191.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/no-structure.png)
![(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)


![2,1,3-Benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008202.png)

![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)

![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)

